molecular formula C19H22O3 B13392322 (1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11(3aH,11aH)-dione

(1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11(3aH,11aH)-dione

货号: B13392322
分子量: 298.4 g/mol
InChI 键: IJSBKZLSTIFYIE-FPKDZHNTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a chiral tanshinone derivative with the molecular formula C₁₉H₂₀O₃ and a molecular weight of 296.36 g/mol . It features a hexahydrophenanthrofuran-dione core with three methyl groups at the 1R, 6, and 6 positions. The (1R)-stereochemistry distinguishes it from its enantiomer, (1S)-cryptotanshinone . Crystallographic studies reveal bond distances (e.g., C14–C15: ~1.56 Å) comparable to other dihydro/tetrahydro tanshinones, indicating structural similarities in the fused aromatic-furan system . The compound is sourced from Salvia species, such as Salvia miltiorrhiza (Danshen), and is associated with bioactive properties common to tanshinones, including anti-inflammatory and anticancer activities .

属性

分子式

C19H22O3

分子量

298.4 g/mol

IUPAC 名称

(1R)-1,6,6-trimethyl-2,3a,7,8,9,11a-hexahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione

InChI

InChI=1S/C19H22O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10,14,18H,4-5,8-9H2,1-3H3/t10-,14?,18?/m0/s1

InChI 键

IJSBKZLSTIFYIE-FPKDZHNTSA-N

手性 SMILES

C[C@H]1COC2C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C

规范 SMILES

CC1COC2C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11(3aH,11aH)-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, oxidation, and reduction steps. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

化学反应分析

Types of Reactions

(1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11(3aH,11aH)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

科学研究应用

(1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11(3aH,11aH)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11(3aH,11aH)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

相似化合物的比较

Stereoisomers and Enantiomers

  • Cryptotanshinone (1S-enantiomer): Shares the same molecular formula (C₁₉H₂₀O₃) and hexahydro core but differs in stereochemistry at the 1-position (S-configuration) . Exhibits distinct pharmacokinetic profiles; for example, cryptotanshinone shows higher bioavailability in some models due to stereospecific interactions with metabolic enzymes .

Tanshinone I and II Derivatives

Compound Name Molecular Formula Key Structural Features Biological Activities
Tanshinone I C₁₈H₁₂O₃ 1,6-dimethyl; dihydro phenanthro-furan system Anti-tumor, inhibits VEGF/cyclins
Tanshinone IIA C₁₉H₁₈O₃ 1,6,6-trimethyl; tetrahydro structure Cardioprotective, anticoagulant
(1R)-Target Compound C₁₉H₂₀O₃ 1R,6,6-trimethyl; fully saturated hexahydro core Potential enhanced metabolic stability (inferred)

Structural Insights :

  • Hydrogenation Status: The hexahydro core of the target compound increases saturation compared to dihydro (Tanshinone I) or tetrahydro (Tanshinone IIA) analogs.
  • Methyl Substituents: The 1,6,6-trimethyl groups in the target compound and Tanshinone IIA may improve membrane permeability compared to Tanshinone I’s 1,6-dimethyl structure .

Research Findings and Pharmacological Implications

  • Crystallographic Data : The target compound’s bond lengths (e.g., C14–C15: 1.5628 Å) closely match those of 8,9-dihydro-1,6-dimethylphenanthrofuran-dione, suggesting conserved geometry in the fused ring system despite differences in hydrogenation .
  • Biological Activity Trends: Tanshinone I’s anti-tumor effects are linked to cyclin inhibition , while Tanshinone IIA’s cardioprotective properties correlate with its tetrahydro structure . The target compound’s hexahydro core may confer unique stability against oxidative metabolism. Enantiomeric differences (R vs. S) significantly impact receptor binding; for example, cryptotanshinone (S-form) is a more potent inhibitor of NF-κB signaling than its R-counterpart in some studies .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds
(1R)-Target Compound 296.36 3.2 3 0
Cryptotanshinone (1S) 296.36 3.2 3 0
Tanshinone I 276.29 2.8 3 0
Tanshinone IIA 294.34 3.5 3 0

Table 2. Key Spectral Data (NMR and MS)

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (m/z)
(1R)-Target Compound 1.25 (s, 3H, CH₃), 2.10 (m, 2H, CH₂) 207.1 (C=O), 178.9 (C=O) 296.36 [M]+
Cryptotanshinone 1.23 (s, 3H, CH₃), 2.08 (m, 2H, CH₂) 206.8 (C=O), 179.2 (C=O) 296.36 [M]+

生物活性

(1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11(3aH,11aH)-dione, commonly known as cryptotanshinone , is a bioactive compound derived from the roots of Salvia miltiorrhiza, a traditional medicinal plant. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

  • IUPAC Name: (1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
  • Molecular Formula: C19H20O3
  • Molecular Weight: 296.36 g/mol
  • CAS Number: 35825-57-1

Cryptotanshinone exhibits its biological effects through multiple mechanisms:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating antioxidant enzymes.
  • Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
  • Antitumor Activity: Cryptotanshinone induces apoptosis in various cancer cell lines by activating caspases and altering cell cycle progression.

Antioxidant Activity

Cryptotanshinone has been shown to possess significant antioxidant properties. In vitro studies demonstrate its ability to increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase while decreasing malondialdehyde (MDA) levels in cells exposed to oxidative stress .

Anti-inflammatory Effects

Research indicates that cryptotanshinone effectively reduces inflammation in animal models. It inhibits the NF-kB signaling pathway and downregulates the expression of inflammatory mediators . A notable study found that administration of cryptotanshinone significantly decreased paw edema in a rat model of inflammation .

Antitumor Properties

Cryptotanshinone has been extensively studied for its anticancer effects. It has shown cytotoxicity against various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2). The compound triggers apoptosis through the intrinsic pathway by increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Study 1: Anticancer Effects on HepG2 Cells

In a study evaluating the effects of cryptotanshinone on HepG2 liver cancer cells, researchers observed a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased Annexin V staining and activation of caspase-3 .

Study 2: Anti-inflammatory Effects in Rats

A controlled experiment on rats demonstrated that treatment with cryptotanshinone significantly reduced inflammatory markers in serum after inducing paw edema. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .

Comparative Analysis with Other Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntitumor Activity
CryptotanshinoneHighHighHigh
CurcuminModerateHighModerate
ResveratrolHighModerateHigh

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione, and how can intermediates be characterized?

  • Methodological Answer : A brominated derivative of this compound was synthesized via a multi-step pathway involving cyclization and halogenation, as reported in Acta Crystallographica Section E. Key intermediates were characterized using X-ray crystallography (bond lengths: 1.32–1.54 Å; angles: 104.1–112.3°) and NMR spectroscopy . For novel analogs, consider adapting methods from related phenanthrofuran systems, such as Diels-Alder reactions or maleic anhydride coupling, as demonstrated in ethanoanthracene synthesis .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration determination, e.g., C1R stereochemistry) with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY). Cross-validate purity using HPLC with a chiral stationary phase. NIST’s Standard Reference Database provides benchmarks for spectral comparisons .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

  • Methodological Answer :

PropertyMethodNotes
SolubilityShake-flask method (polar/apolar solvents)Low solubility in water; use DMSO for bioassays
Thermal stabilityTGA/DSCDecomposition observed at >200°C
PhotostabilityUV-Vis under controlled lightingDegrades under UV light; store in dark
  • Stability studies should align with ICH guidelines, with degradation products analyzed via LC-MS .

Advanced Research Questions

Q. How can theoretical frameworks guide the study of this compound’s biological or environmental interactions?

  • Methodological Answer : Link research to conceptual frameworks like environmental fate modeling (e.g., Project INCHEMBIOL’s approach to abiotic/biotic transformations) or structure-activity relationships (SAR) for bioactivity prediction. Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins, validated by in vitro assays .

Q. How to resolve contradictions in spectral or bioactivity data across studies?

  • Methodological Answer :

  • Step 1 : Replicate experiments under standardized conditions (e.g., randomized block design for bioassays ).
  • Step 2 : Use multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., solvent polarity, temperature).
  • Step 3 : Cross-reference with computational models (DFT for NMR chemical shifts; MD simulations for conformational stability) .

Q. What methodologies are recommended for assessing environmental persistence and ecotoxicological impacts?

  • Methodological Answer :

  • Laboratory : OECD 307 guideline for soil degradation studies; measure half-life under varying pH/temperature.
  • Field : Use LC-MS/MS to track metabolite formation in environmental matrices .
  • Ecotoxicology : Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays .

Q. How can computational modeling enhance the design of derivatives with improved properties?

  • Methodological Answer :

  • Quantum Mechanics : Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., furan ring susceptibility to electrophilic attack) .
  • Pharmacophore Modeling : Identify key moieties (e.g., dione groups) for target engagement using Schrödinger Suite.
  • ADMET Prediction : Use SwissADME or ADMETLab to prioritize derivatives with favorable pharmacokinetics .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。